BenchChemオンラインストアへようこそ!

Ferumoxytol

Nanoparticle Characterization IV Iron Formulation Cryo-TEM

Ferumoxytol (CAS 119683-68-0) is a third-generation ultrasmall superparamagnetic iron oxide (USPIO) with a 2 nm Fe₃O₄ core and polyglucose sorbitol carboxymethylether coating (~17–31 nm hydrodynamic diameter). Unlike iron sucrose (~7 nm) or iron dextran (~12 nm), its architecture enables high-dose IV administration (510 mg/injection) in a 2-dose regimen with lower adverse event rates (48% vs 65%) and dual-use as an MRI blood-pool contrast agent. Macrophage uptake is 4–6× greater than ferumoxtran-10, enabling inflammation and tumor microenvironment imaging. Procure for theranostic research, nanomedicine, or contrast agent development.

Molecular Formula Fe3O4
Molecular Weight 231.53 g/mol
CAS No. 119683-68-0
Cat. No. B050538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerumoxytol
CAS119683-68-0
SynonymsAMI 25
AMI25
AquaMag100
carboxydextran-coated superparamagnetic iron oxide
dextran-coated SPIO
dextran-coated superparamagnetic iron oxide
Endorem
Feridex
ferucarbotran
ferumoxides
ferumoxides non-stoichiometric magnetite
Resovist
SH U 555A
SHU 555A
SHU-555A
WIN 39996
Molecular FormulaFe3O4
Molecular Weight231.53 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+3].[Fe+3]
InChIInChI=1S/3Fe.4O/q+2;2*+3;4*-2
InChIKeyWTFXARWRTYJXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferumoxytol CAS 119683-68-0: A Third-Generation Ultrasmall Superparamagnetic Iron Oxide (USPIO) with Dual Therapeutic and Diagnostic Applications


Ferumoxytol (CAS: 119683-68-0), marketed as Feraheme and available in generic formulations, is a third-generation ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle [1]. It consists of a 2 nm iron oxide (magnetite, Fe₃O₄) core surrounded by a polyglucose sorbitol carboxymethylether (PSC) carbohydrate coating, resulting in a hydrodynamic diameter of approximately 17–31 nm [1][2]. This composition confers a unique dual-use profile: it is FDA-approved as an intravenous iron replacement therapy for iron deficiency anemia (IDA) in adults with chronic kidney disease (CKD), and is increasingly utilized off-label as a blood-pool contrast agent for magnetic resonance imaging (MRI) [1][3]. Unlike older iron formulations, ferumoxytol's stable carbohydrate shell and USPIO core enable high-dose administration (up to 510 mg per injection) and confer superparamagnetic properties that allow it to serve as a theranostic agent, bridging the gap between iron deficiency treatment and advanced diagnostic imaging [1][3].

Why Iron Sucrose or Other Iron Formulations Are Not Interchangeable with Ferumoxytol


Attempting to substitute ferumoxytol with other intravenous (IV) iron preparations (e.g., iron sucrose, sodium ferric gluconate, low molecular weight iron dextran) or alternative USPIOs (e.g., ferumoxtran-10) is scientifically unsound due to fundamental differences in nanoparticle architecture and resulting pharmacokinetic and safety profiles. The carbohydrate shell and iron core structure of ferumoxytol is not a generic feature of all IV iron products; each formulation exhibits distinct molecular weight, particle size, stability, and free iron release kinetics [1][2]. For example, the hydrodynamic size of ferumoxytol (~25 nm) is distinct from iron sucrose (~7 nm) and low molecular weight iron dextran (~12 nm), which directly influences its distribution, clearance, and safety profile [1][2]. Consequently, the maximum tolerated single dose and associated adverse event profiles vary significantly across the class. Furthermore, ferumoxytol's unique magnetic properties as a USPIO cannot be replicated by other iron-carbohydrate complexes used solely for iron repletion, nor can its specific clinical performance be extrapolated from structurally similar imaging agents without direct comparative evidence [3].

Quantitative Evidence Guide: Ferumoxytol's Differentiation from IV Iron and USPIO Comparators


Hydrodynamic Size and Native Cluster Structure: Ferumoxytol vs. Iron Sucrose, Iron Dextran, and Ferric Gluconate

Ferumoxytol exhibits a unique clustered nanostructure not observed in other IV iron formulations when preserved in its native, hydrated state. Cryogenic transmission electron microscopy (cryo-TEM) analysis reveals that while all four tested IV iron colloids (ferumoxytol, iron sucrose, low molecular weight iron dextran, and sodium ferric gluconate) possess a similar iron oxide core size of approximately 2 nm, only ferumoxytol forms a 'cluster-like community of several iron carbohydrate particles' [1][2]. This distinctive architecture results in a significantly larger hydrodynamic diameter of 25 nm for ferumoxytol, as measured by dynamic light scattering (DLS), compared to other formulations [1][2].

Nanoparticle Characterization IV Iron Formulation Cryo-TEM Dynamic Light Scattering

Free and Catalytic Iron Release: Ferumoxytol Exhibits the Lowest In Vitro Labile Iron Profile Among IV Iron Preparations

Ferumoxytol demonstrates superior stability against releasing free and catalytically active iron, a key safety parameter linked to oxidative stress and bacterial growth promotion. In a direct comparative study, ferumoxytol showed the lowest propensity for free iron release compared to low molecular weight iron dextran, iron sucrose, and sodium ferric gluconate [1]. The order of catalytic iron release, as measured by the bleomycin-detectable iron assay, was ferumoxytol < iron dextran < iron sucrose < ferric gluconate, a trend that was consistent in in vivo rat serum studies [1].

IV Iron Safety Oxidative Stress Free Iron Bleomycin Assay

In Vivo Pharmacokinetics: Significantly Faster Blood Pool Clearance Compared to First-Generation USPIO Ferumoxtran-10

Ferumoxytol exhibits a substantially more rapid blood pool clearance compared to the first-generation USPIO ferumoxtran-10, a critical differentiator for its clinical utility as an imaging agent. In a rabbit model of atherosclerosis, the blood half-life (t1/2) of ferumoxytol was ≤ 6 hours, whereas ferumoxtran-10 demonstrated a significantly prolonged t1/2 of ≤ 48 hours [1][2]. This eightfold faster clearance profile influences the imaging window and the agent's suitability for different diagnostic applications [1].

USPIO Contrast Agent Pharmacokinetics Blood Pool Half-Life MRI

Clinical Adverse Event Profile: Lower Rates of Overall and Related AEs Compared to Iron Sucrose in a Head-to-Head CKD Trial

In a randomized, controlled phase II trial comparing ferumoxytol and iron sucrose for treating iron deficiency anemia in patients with chronic kidney disease (CKD), ferumoxytol was associated with lower overall rates of adverse events (AEs) [1][2]. The study reported an overall AE rate of 48% for ferumoxytol compared to 65% for iron sucrose, with related AE rates of 10% vs. 16%, and AEs leading to drug discontinuation of 1% vs. 5%, respectively [1][2]. Both agents demonstrated comparable efficacy in increasing hemoglobin levels [1][2].

IV Iron Therapy Adverse Events Chronic Kidney Disease Clinical Trial

Magnetic Resonance Relaxivity: Higher r1 (Positive Contrast) Than Key USPIO Comparators at 3.0T

Ferumoxytol exhibits a higher longitudinal relaxivity (r1) compared to several other commercial iron oxide nanoparticle-based MRI contrast agents, making it a more efficient agent for generating positive (T1-weighted) contrast. At a magnetic field strength of 3.0T, ferumoxytol has a reported r1 of 10 mM⁻¹s⁻¹, which is superior to the r1 values of Supravist (7.3 mM⁻¹s⁻¹), Feridex/Endorem (4.1 mM⁻¹s⁻¹), Resovist (4.6 mM⁻¹s⁻¹), and Sinerem (6.58 mM⁻¹s⁻¹) [1][2]. This higher r1 value directly translates to stronger signal enhancement at a given concentration.

MRI Contrast Agent USPIO Relaxivity 3.0T

Contrast Enhancement Efficiency: Superior Positive Contrast at Lower Concentrations Versus Gadoterate in Low-Field MRI

At low magnetic field strengths (0.25T), ferumoxytol generates similar or superior positive contrast enhancement at significantly lower concentrations compared to the gadolinium-based contrast agent (GBCA) gadoterate [1]. Simulation and experimental validation demonstrated that the signal intensity (SI) curve for ferumoxytol peaks at low concentrations, whereas gadoterate exhibits a broad plateau at higher concentrations across spin echo (SE) and spoiled gradient echo (SGE) sequences [1]. This indicates ferumoxytol is a more potent and efficient T1-shortening agent in this clinically relevant, low-field environment [1].

MRI Contrast Agent Low-Field MRI Gadolinium Alternative Signal Intensity

High-Value Application Scenarios for Ferumoxytol in Research and Clinical Practice


High-Dose Iron Replacement Therapy in Chronic Kidney Disease (CKD) and Non-Dialysis Dependent Populations

Ferumoxytol is the preferred IV iron formulation for managing iron deficiency anemia in CKD patients, particularly when a high total dose must be delivered with minimal clinic visits. As demonstrated in Section 3, a 1.02 g course of ferumoxytol requires only two 510 mg IV injections [1]. This 2-dose regimen is directly linked to a lower overall adverse event rate (48% vs. 65%) compared to iron sucrose, which requires 5-10 administrations for an equivalent total dose [1][2]. This differential in dosing convenience and safety translates to significant reductions in healthcare resource utilization, including nursing time, infusion center occupancy, and patient time away from work, making ferumoxytol the procurement choice for value-based care models targeting anemia management.

Gadolinium-Free Magnetic Resonance Angiography (MRA) and Blood Pool Imaging

Ferumoxytol's established profile as a USPIO blood-pool agent makes it the preferred alternative to gadolinium-based contrast agents (GBCAs) for vascular MRI and MRA. The evidence from Section 3 demonstrates its higher r1 relaxivity compared to other USPIOs [1] and its superior positive contrast enhancement efficiency at lower concentrations in low-field MRI environments when compared to gadoterate [2]. This is particularly critical for imaging patients with compromised renal function, where the risk of nephrogenic systemic fibrosis (NSF) precludes the use of GBCAs [3]. Furthermore, its rapid clearance (t1/2 ≤ 6 hours) compared to first-generation USPIOs like ferumoxtran-10 (t1/2 ≤ 48 hours) [4] allows for a more defined and clinically manageable imaging window, reducing the potential for long-term tissue deposition [3].

Therapeutic Monitoring of Inflammatory and Oncologic Conditions via Macrophage Imaging

Ferumoxytol's USPIO properties are uniquely suited for off-label applications in imaging inflammation and tumor-associated macrophages. The nanoparticle's architecture, specifically the carbohydrate-coated iron oxide core, facilitates its phagocytosis by macrophages. In vitro data from Section 3 show that ferumoxytol uptake by macrophages is four- to six-fold greater than that of ferumoxtran-10 [4]. This property enables the use of ferumoxytol-enhanced MRI to visualize areas of active inflammation (e.g., in atherosclerosis, multiple sclerosis) or to map the tumor microenvironment in oncology. The quantitative T2* signal changes post-ferumoxytol administration provide a direct, non-invasive readout of macrophage activity, offering a valuable biomarker for disease staging and monitoring therapeutic response that cannot be achieved with conventional GBCAs or other IV iron agents.

Research on Iron Metabolism and Nanotoxicology

For basic and translational research, ferumoxytol serves as a well-characterized model nanoparticle for studying iron metabolism, cellular uptake mechanisms, and the biological fate of inorganic nanomaterials. Its unique clustered structure, resulting in a 25 nm hydrodynamic size while maintaining a 2 nm iron core [5], provides a defined system to investigate the relationship between nanoparticle architecture and biological interactions. The quantitative data on its differential free iron release compared to other formulations [6] make it a valuable tool for dissecting the mechanisms of IV iron-induced oxidative stress. Furthermore, its dual role as both an iron supplement and an MRI contrast agent [3] enables theranostic research approaches, allowing scientists to simultaneously track the biodistribution of the iron payload and assess its functional impact in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferumoxytol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.